molecular formula C18H18BrN3O3S2 B6513613 N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide CAS No. 6188-13-2

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B6513613
CAS No.: 6188-13-2
M. Wt: 468.4 g/mol
InChI Key: SIFNLOJEJOWREB-UHFFFAOYSA-N
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Description

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, a common structural motif in many biologically active molecules. Its unique configuration, including a bromine atom and a dimethylsulfamoyl group, may offer distinct chemical properties and reactivity profiles.

Preparation Methods

The synthesis of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can be approached through several synthetic routes. A common method involves the reaction of a 6-bromo-3-ethylbenzothiazole precursor with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions. Key steps include:

  • Starting Material Preparation: : Synthesize 6-bromo-3-ethylbenzothiazole from commercially available benzothiazole through bromination and alkylation.

  • Condensation Reaction: : React 6-bromo-3-ethylbenzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine.

  • Purification: : Isolate the product using recrystallization or column chromatography.

Industrial production of this compound might scale up these reactions using flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is likely to undergo several types of reactions:

  • Oxidation: : The bromine and benzothiazole moieties may participate in oxidation reactions, possibly forming sulfoxides or sulfones.

  • Reduction: : The compound could be reduced at the benzamide or sulfonamide positions, altering its electronic properties.

  • Substitution: : The bromine atom is a good leaving group, making nucleophilic substitutions (such as Suzuki or Heck coupling) feasible.

Common reagents and conditions include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Palladium catalysts for substitution reactions.

Major products could include various substituted benzothiazoles or altered amide derivatives, depending on the specific reaction conditions.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of other biologically active molecules.

  • Biology: : Investigating its potential as an antimicrobial or anticancer agent.

  • Medicine: : Evaluating its pharmacological properties and possible therapeutic uses.

  • Industry: : Exploring its use in materials science for developing new polymers or coatings.

Mechanism of Action

While specific mechanisms of action may vary, N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide likely interacts with molecular targets through its benzothiazole core and bromine substitution. These groups can modulate enzyme activity or receptor binding, influencing biological pathways. Detailed studies are needed to elucidate its exact targets and pathways.

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide stands out due to its unique functional groups. Similar compounds might include:

  • 6-bromo-3-ethylbenzothiazole

  • 4-(dimethylsulfamoyl)benzoic acid

  • Benzothiazole derivatives with various halogen or alkyl substitutions.

Its distinct combination of bromine and dimethylsulfamoyl groups could confer unique chemical reactivity and biological activity compared to these analogues.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNLOJEJOWREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366718
Record name F0566-0262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-13-2
Record name F0566-0262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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